4-ethoxy-3-fluoro-N-(3-(furan-2-yl)-3-hydroxypropyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-ethoxy-3-fluoro-N-(3-(furan-2-yl)-3-hydroxypropyl)benzenesulfonamide, also known as EFHF, is a sulfonamide-based compound that has shown promising results in scientific research. It belongs to the class of compounds known as sulfonylureas, which have been used as antidiabetic agents for many years. EFHF has been found to have potential applications in various fields of research, including medicinal chemistry, pharmacology, and biochemistry.
Scientific Research Applications
Application in Neurosurgery
One significant application of a compound structurally similar to 4-ethoxy-3-fluoro-N-(3-(furan-2-yl)-3-hydroxypropyl)benzenesulfonamide is in the prevention of subarachnoid hemorrhage-induced cerebral vasospasm. Studies have investigated the effectiveness of oral treatment with endothelin receptor antagonists in preventing such vasospasms (Zuccarello et al., 1996).
Antimicrobial Applications
The antimicrobial activity of sulfonamide derivatives has been explored. For instance, a study focused on the synthesis and biological screening of benzenesulfonamide derivatives, demonstrating their potential in antimicrobial applications (El-Gaby et al., 2018).
Biotransformation Studies
Investigating the metabolism and biotransformation of benzenesulfonamide derivatives is crucial in understanding their pharmacokinetics. A study exploring the metabolism of a novel benzenesulfonamide derivative revealed insights into its metabolic pathways and clearance rates (Słoczyńska et al., 2018).
Anticancer and Antiangiogenic Properties
Research on benzenesulfonamide derivatives has also delved into their anticancer and antiangiogenic activities. For example, a study synthesized novel derivatives and evaluated their antiproliferative activity against cancer cells, demonstrating their potential in cancer treatment (Romagnoli et al., 2015).
properties
IUPAC Name |
4-ethoxy-3-fluoro-N-[3-(furan-2-yl)-3-hydroxypropyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18FNO5S/c1-2-21-14-6-5-11(10-12(14)16)23(19,20)17-8-7-13(18)15-4-3-9-22-15/h3-6,9-10,13,17-18H,2,7-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIAHCTQSLAEIFA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)NCCC(C2=CC=CO2)O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18FNO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.